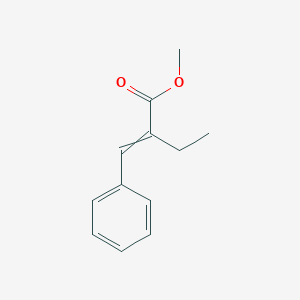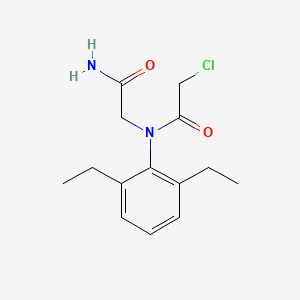![molecular formula C2H3Cl3NO2P B14510290 {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride CAS No. 62679-47-4](/img/structure/B14510290.png)
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride is an organophosphorus compound known for its reactivity and potential applications in various fields. This compound is characterized by the presence of chlorocarbonyl, amino, and phosphonic dichloride groups, making it a versatile reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride typically involves the reaction of chlorocarbonyl compounds with aminomethylphosphonic dichloride under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent, which facilitates the formation of the dichloride groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the dichloride groups to other functional groups.
Substitution: The compound readily participates in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various amines. Reaction conditions such as temperature, solvent, and the presence of catalysts are crucial for the success of these reactions.
Major Products Formed
The major products formed from reactions involving this compound include phosphonic acids, phosphonates, and various substituted derivatives. These products have significant applications in different fields.
Wissenschaftliche Forschungsanwendungen
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with. In biochemical applications, it may interact with enzymes or other biomolecules, altering their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride include:
Methylphosphonyl dichloride: Known for its use in the synthesis of organophosphorus compounds.
Trifluorotoluene: Used as a solvent and intermediate in organic synthesis.
Pyrazole derivatives: Extensively studied for their biological activities and synthetic applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which provides versatility in chemical reactions and a wide range of applications. Its ability to undergo multiple types of reactions makes it a valuable reagent in both research and industrial settings.
Eigenschaften
CAS-Nummer |
62679-47-4 |
|---|---|
Molekularformel |
C2H3Cl3NO2P |
Molekulargewicht |
210.38 g/mol |
IUPAC-Name |
N-(dichlorophosphorylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C2H3Cl3NO2P/c3-2(7)6-1-9(4,5)8/h1H2,(H,6,7) |
InChI-Schlüssel |
WYIAUWXHWLKGFO-UHFFFAOYSA-N |
Kanonische SMILES |
C(NC(=O)Cl)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


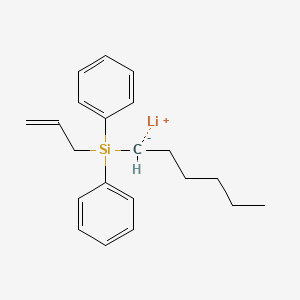
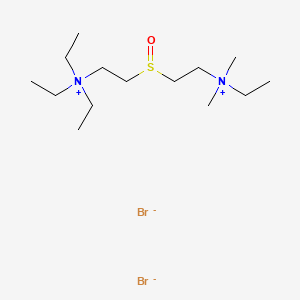

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)


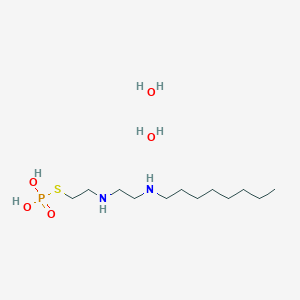

![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
